N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
“N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic compound. It contains several functional groups and rings, including a benzyl group, a methyl group, a pyrroloquinoline core, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrroloquinoline core would form the central part of the molecule, with the benzyl, methyl, and sulfonamide groups attached at specific positions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the sulfonamide group could potentially undergo hydrolysis, while the benzyl and methyl groups could be involved in various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the sulfonamide group could make it more polar and potentially more soluble in water .Scientific Research Applications
Synthesis and Biological Activities
Sulfonamide Hybrids Development : Sulfonamides, including structures similar to N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, are crucial in medicinal chemistry. They serve as the basis for developing hybrid compounds with varied pharmacological activities, such as antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain activities. The review by Ghomashi et al. (2022) focuses on two-component sulfonamide hybrids, combining sulfonamides with other active pharmaceutical ingredients to enhance biological activity Current Medicinal Chemistry.
Antimicrobial Applications : Some quinoline derivatives, which share structural motifs with the compound of interest, have been synthesized for their antimicrobial properties. These compounds have shown high activity against Gram-positive bacteria, highlighting the potential of quinoline-sulfonamide conjugates in addressing microbial resistance Biointerface Research in Applied Chemistry.
Chemical Synthesis and Material Sciences
Novel Synthesis Methods : Research on N-heterocycle-fused quinoxalines, including pyrrolo[1,2-a]quinoxalines and related structures, showcases innovative synthesis methods. For example, Xie et al. (2017) report a green and efficient method using dimethyl sulfoxide as both a reactant and solvent, indicating the versatility of sulfoxide in synthesizing complex quinoline derivatives The Journal of Organic Chemistry.
Advances in Heterocyclic Chemistry : The compound and its analogs contribute to the advancement of heterocyclic chemistry, particularly in synthesizing pyrrolo-/indolo[1,2-a]quinolines and naphtho[2,1-b]thiophenes. These contributions are pivotal in material sciences and pharmaceuticals, offering a foundation for developing new drugs and materials with enhanced properties Organic Letters.
Future Directions
Properties
IUPAC Name |
N-benzyl-N-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-20(13-14-5-3-2-4-6-14)25(23,24)17-11-15-7-8-18(22)21-10-9-16(12-17)19(15)21/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIXYCSWSYEILI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324957 |
Source
|
Record name | N-benzyl-N-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51087650 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898435-89-7 |
Source
|
Record name | N-benzyl-N-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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